(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activity
Compounds structurally related to "(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone" have been investigated for their antimicrobial and antitubercular activities. For example, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with some derivatives showing promising anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain and demonstrating low cytotoxicity, indicating potential as therapeutic agents for tuberculosis (Pancholia et al., 2016).
Antiproliferative Activity
The synthesis and structural exploration of related heterocyclic compounds have shown potential antiproliferative activities. A study focusing on the synthesis and Hirshfeld surface analysis of a novel bioactive heterocycle explored its antiproliferative activity, indicating the potential of such molecules in cancer research and therapy (Prasad et al., 2018).
Antimicrobial Activity
New pyridine derivatives, including those structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These studies suggest the utility of such compounds in developing new antimicrobial agents with variable and modest activity against bacteria and fungi, highlighting the potential for applications in addressing microbial resistance (Patel et al., 2011).
Apoptosis Inducing and Tubulin Polymerization Inhibition
Compounds with similar structural frameworks have been designed, synthesized, and evaluated for their ability to induce apoptosis and inhibit tubulin polymerization in cancer cells. These activities are crucial for the development of anticancer therapies, indicating the relevance of such structural motifs in the design of potential anticancer agents (Manasa et al., 2020).
Mechanism of Action
Target of action
Isoxazoles and benzothiazoles have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of isoxazoles and benzothiazoles can vary depending on the specific compound and its targets. For example, some isoxazoles and benzothiazoles can inhibit the growth of bacteria or fungi, while others can inhibit the replication of viruses .
Biochemical pathways
Isoxazoles and benzothiazoles can affect various biochemical pathways depending on their targets. For example, they can interfere with the synthesis of essential components of bacteria or fungi, or they can inhibit the replication of viruses .
Pharmacokinetics
The ADME properties of isoxazoles and benzothiazoles can vary depending on the specific compound. Some of these compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The result of the action of isoxazoles and benzothiazoles can include the inhibition of the growth of bacteria or fungi, the inhibition of the replication of viruses, or the reduction of inflammation or pain .
Action environment
The action, efficacy, and stability of isoxazoles and benzothiazoles can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11-9-14(25-19-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(27(2,23)24)10-15(13)26-17/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJDCSOMQVMKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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